
Terbium(3+) triformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(3+) triformate is a coordination compound consisting of terbium ions and formate ligands Terbium is a rare earth element belonging to the lanthanide series, known for its unique luminescent properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Terbium(3+) triformate can be synthesized through the reaction of terbium chloride with formic acid in an aqueous medium. The reaction typically involves dissolving terbium chloride in water, followed by the gradual addition of formic acid under constant stirring. The mixture is then heated to promote the formation of the triformate complex. The resulting product is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality during large-scale production.
Chemical Reactions Analysis
Types of Reactions
Terbium(3+) triformate undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to terbium(3+) from terbium(4+) using reducing agents.
Substitution: The formate ligands in this compound can be substituted with other ligands, such as β-diketones, to form new coordination complexes.
Common Reagents and Conditions
Oxidation: Ozone, electrochemical oxidation in carbonate, nitrate, or periodate media.
Reduction: Reducing agents like hydrogen gas or metal hydrides.
Substitution: β-diketones, phosphine ligands, and other organic ligands.
Major Products Formed
Oxidation: Terbium(4+) complexes.
Reduction: Terbium(3+) complexes.
Substitution: New terbium coordination complexes with different ligands.
Scientific Research Applications
Terbium(3+) triformate has several scientific research applications:
Luminescent Materials: Used in the development of luminescent probes and sensors due to its unique photophysical properties.
Biological Probes: Employed in fluorescence analysis for detecting biologically active substances such as ascorbic acid.
Catalysis: Acts as a catalyst in various chemical reactions, including photocatalytic degradation of organic pollutants.
Material Science: Incorporated into metal-organic frameworks for applications in gas adsorption, separation, and sensing.
Mechanism of Action
The mechanism of action of terbium(3+) triformate involves its ability to form stable coordination complexes with various ligands. The luminescent properties of terbium are enhanced through energy transfer from the ligands to the terbium ion, resulting in characteristic emission spectra. In biological systems, terbium(3+) can interact with signaling molecules, affecting physiological and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Terbium(3+) β-diketonate complexes: Known for their high luminescence and used in similar applications as terbium(3+) triformate.
Europium(3+) triformate: Another lanthanide triformate with similar luminescent properties but different emission spectra.
Gadolinium(3+) triformate: Used in magnetic resonance imaging due to its paramagnetic properties.
Uniqueness
This compound is unique due to its specific luminescent properties, making it highly suitable for applications in luminescent probes and sensors. Its ability to form stable complexes with various ligands also enhances its versatility in different scientific research fields.
Properties
CAS No. |
3252-57-1 |
|---|---|
Molecular Formula |
C3H3O6Tb |
Molecular Weight |
293.98 g/mol |
IUPAC Name |
terbium(3+);triformate |
InChI |
InChI=1S/3CH2O2.Tb/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
InChI Key |
FSOYQOQQOQLTDJ-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


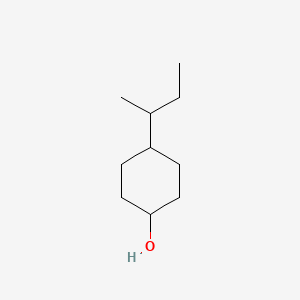
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)
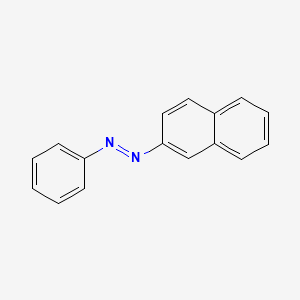
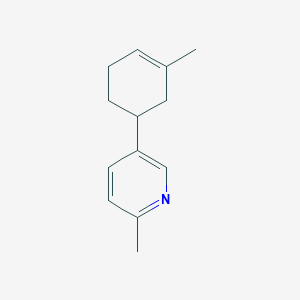
![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
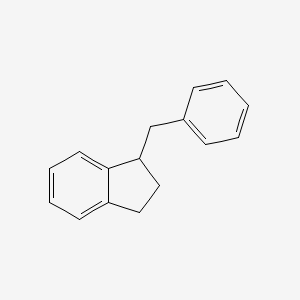
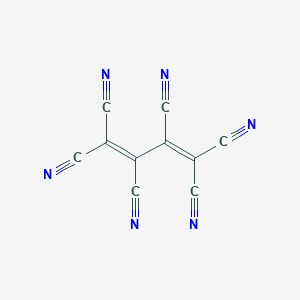
![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)

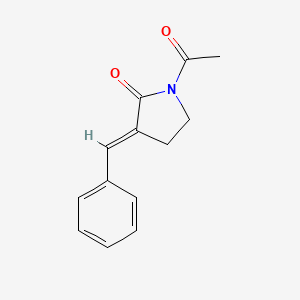
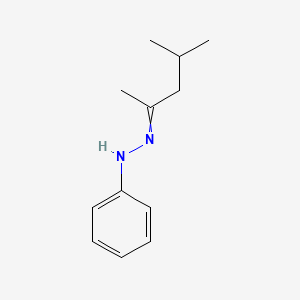
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)

